molecular formula C15H22N4O2 B2924012 N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2198569-72-9

N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2924012
CAS No.: 2198569-72-9
M. Wt: 290.367
InChI Key: LTHLHHUIZOMGBW-UHFFFAOYSA-N
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Description

The compound “N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted with a methyl group and a piperidine ring. Piperidine is a common motif in many pharmaceuticals and alkaloids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would contribute to the rigidity of the molecule, while the various substituents would likely influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The piperidine ring can act as a base or nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of the amide group could allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The study of new compounds with pyrazole and piperidine motifs is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis, characterization, and biological activity of this compound .

Properties

IUPAC Name

N-[3-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-3-14(20)16-7-6-15(21)19-8-4-5-12(11-19)13-9-17-18(2)10-13/h3,9-10,12H,1,4-8,11H2,2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHLHHUIZOMGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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